molecular formula C31H30N2O7S2 B559581 Sulforhodamine 101 CAS No. 60311-02-6

Sulforhodamine 101

Cat. No. B559581
CAS RN: 60311-02-6
M. Wt: 606.7 g/mol
InChI Key: COIVODZMVVUETJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Sulforhodamine 101 is C31H30N2O7S2 . It has a molar mass of 606.71 g/mol .


Physical And Chemical Properties Analysis

Sulforhodamine 101 is a water-soluble, nonfixable red fluorescent polar tracer . It has excitation/emission maxima at approximately 586/605 nm .

Scientific Research Applications

  • Neuronal Morphology

    • Field : Neuroscience
    • Application : SR101 is used as a polar tracer for investigating neuronal morphology .
    • Method : SR101 is applied topically to the cortex of the brain for imaging . It is specifically taken up by protoplasmic astrocytes after brief exposure to the brain surface .
    • Results : SR101 has been used to quantify morphological characteristics of astrocytes and visualize their close association with the cortical microvasculature .
  • Preparation of Fluorescent Liposomes

    • Field : Biochemistry
    • Application : SR101 is used in the preparation of fluorescent liposomes .
  • Cell-Cell Communications

    • Field : Cell Biology
    • Application : SR101 is used for studying cell-cell communications .
  • Phagosome-Lysosome Uptake and Fusion

    • Field : Cell Biology
    • Application : SR101 is used for following phagosome-lysosome uptake and fusion .
  • Astroglia Marker in the Neocortex

    • Field : Neuroscience
    • Application : SR101 is used as a specific marker of astroglia in the neocortex .
    • Method : SR101 is applied topically to the cortex of the brain for imaging . It is specifically taken up by protoplasmic astrocytes after brief exposure to the brain surface .
    • Results : SR101 has been used to label astrocytes in the neocortex, allowing for in vivo imaging using two-photon microscopy .
  • Brain Imaging

    • Field : Neuroscience
    • Application : SR101 is widely used for in vivo brain imaging .
    • Method : SR101 is applied topically to the cortex of the brain for imaging . It is specifically taken up by protoplasmic astrocytes after brief exposure to the brain surface .
    • Results : SR101 has been used extensively for in vivo brain imaging, despite reports of excitatory side effects .
  • Encapsulated Fluorescent Probe

    • Field : Biochemistry
    • Application : SR101 has been used in an encapsulated fluorescent probe as a model drug to study drug-delivery properties of rhamnogalacturonan-I based microcapsules .
  • Epileptogenic Agent

    • Field : Neuroscience
    • Application : SR101 can be used as an epileptogenic agent .
  • Cancer Drug Screening

    • Field : Oncology
    • Application : SR101, along with other sulforhodamines, has potential use in cancer drug screening .
  • Encapsulated Fluorescent Probe

    • Field : Biochemistry
    • Application : SR101 has been used in an encapsulated fluorescent probe as a model drug to study drug-delivery properties of rhamnogalacturonan-I based microcapsules .
  • Epileptogenic Agent

    • Field : Neuroscience
    • Application : SR101 can be used as an epileptogenic agent .
  • Cancer Drug Screening

    • Field : Oncology
    • Application : SR101, along with other sulforhodamines, has potential use in cancer drug screening .

Future Directions

Sulforhodamine 101 has been suggested for use in detecting astrocytosis . A study has reported the synthesis of a sulfonamide derivative of Sulforhodamine 101, labeled with 18F, namely SR101 N-(3-[18 F]Fluoropropyl) sulfonamide ([18 F]2B-SRF101), as a potential astrocyte tracer . This suggests that Sulforhodamine 101 and its derivatives could have promising applications in neurological research .

properties

IUPAC Name

2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-sulfobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O7S2/c34-41(35,36)20-9-10-21(26(17-20)42(37,38)39)27-24-15-18-5-1-11-32-13-3-7-22(28(18)32)30(24)40-31-23-8-4-14-33-12-2-6-19(29(23)33)16-25(27)31/h9-10,15-17H,1-8,11-14H2,(H-,34,35,36,37,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIVODZMVVUETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)O)S(=O)(=O)[O-])CCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00922157
Record name 1H,5H,11H,15H-Xantheno(2,3,4-ij:5,6,7-i'j')diquinolizin-18-ium, 9-(2,4-disulfophenyl)-2,3,6,7,12,13,16,17-octahydro-, inner salt
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Molecular Weight

606.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [MSDSonline]
Record name Sulforhodamine 101
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Product Name

Sulforhodamine 101

CAS RN

60311-02-6
Record name Sulforhodamine 101
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Record name Sulforhodamine 101
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Record name 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium, 9-(2,4-disulfophenyl)-2,3,6,7,12,13,16,17-octahydro-, inner salt
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Record name 1H,5H,11H,15H-Xantheno(2,3,4-ij:5,6,7-i'j')diquinolizin-18-ium, 9-(2,4-disulfophenyl)-2,3,6,7,12,13,16,17-octahydro-, inner salt
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Record name Hydrogen 9-(2,4-disulphonatophenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,750
Citations
A Nimmerjahn, F Kirchhoff, JND Kerr, F Helmchen - Nature methods, 2004 - nature.com
Glial cells have been identified as key signaling components in the brain; however, methods to investigate their structure and function in vivo have been lacking. Here, we describe a …
Number of citations: 877 www.nature.com
RA Hill, J Grutzendler - Nature methods, 2014 - nature.com
To the Editor: The fluorescent dye sulforhodamine 101 (SR101) has been widely used for in vivo brain imaging because of its reported ability to exclusively label astrocytes, despite a …
Number of citations: 62 www.nature.com
J Kang, N Kang, Y Yu, J Zhang, N Petersen, GF Tian… - Neuroscience, 2010 - Elsevier
Sulforhodamine 101 (SR101) has been extensively used for investigation as a specific marker for astroglia in vivo and activity-dependent dye for monitoring regulated exocytosis. Here, …
Number of citations: 63 www.sciencedirect.com
C Schnell, Y Hagos, S Hülsmann - PloS one, 2012 - journals.plos.org
… To assess the specificity of SR101-staining in the ventrolateral medulla (VLM) in the brainstem, we adopted the Sulforhodamine 101 (SR101) staining protocol described earlier for …
Number of citations: 59 journals.plos.org
KW Kafitz, SD Meier, J Stephan, CR Rose - Journal of neuroscience …, 2008 - Elsevier
… Recently, the fluorescent dye sulforhodamine 101 (SR101) was reported to label cortical glial cells in vivo [Nimmerjahn A, Kirchhoff F, Kerr JN, Helmchen F. Sulforhodamine 101 as a …
Number of citations: 176 www.sciencedirect.com
S Hülsmann, L Hagos, H Heuer… - Frontiers in cellular …, 2017 - frontiersin.org
… Since 2004, the red fluorescent dye Sulforhodamine 101 (… The red fluorescent dye, Sulforhodamine 101 (SR101), is a … The description of “Sulforhodamine 101 as a specific marker …
Number of citations: 33 www.frontiersin.org
JF Georges, NL Martirosyan, J Eschbacher… - Journal of clinical …, 2014 - Elsevier
Sulforhodamine 101 (SR101) is a useful tool for immediate staining of astrocytes. We hypothesized that if the selectivity of SR101was maintained in astrocytoma cells, it could prove …
Number of citations: 7 www.sciencedirect.com
SV Baieva, TK Hakala, JJ Toppari - Nanoscale research letters, 2012 - Springer
… In this article, we report on experiments showing the strong coupling between SPPs and Sulforhodamine 101 (SR101), which is an organic semiconductor that has two absorption …
Number of citations: 39 link.springer.com
DY Chen, K Adelhelm, XL Cheng, NJ Dovichi - Analyst, 1994 - pubs.rsc.org
… In addition, we studied the dye Sulforhodamine 101 , which has very good spectroscopic properties. The mass detection limit for our modified sheathflow cuvette detector is at least 100 …
Number of citations: 126 pubs.rsc.org
R Rasmussen, M Nedergaard, NC Petersen - Scientific Reports, 2016 - nature.com
Sulforhodamine 101 (SR101) is a preferential astrocyte marker widely used in 2-photon microscopy experiments. Here we show, that topical loading of two commonly used SR101 …
Number of citations: 39 www.nature.com

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